N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide
Description
The exact mass of the compound N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide is 332.11946368 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-[benzyl(ethyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(13-15-7-5-4-6-8-15)23(21,22)17-11-9-16(10-12-17)18-14(2)20/h4-12H,3,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCULAVYARNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stepwise N Alkylation of a Primary Sulfonamide:this Alternative Strategy Involves a Two Step Process:
Optimization of Reaction Conditions for Enhanced Yield and Purity of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide
To maximize the yield and purity of this compound, several reaction parameters can be optimized. The following table summarizes key variables and their potential impact on the reaction between 4-acetamidobenzenesulfonyl chloride and N-benzyl-N-ethylamine.
| Parameter | Options | Potential Impact on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide | Solvent polarity can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. |
| Base | Pyridine, Triethylamine, Diisopropylethylamine, Sodium Carbonate (aqueous) | The choice of base is crucial for neutralizing HCl. Organic bases are often used for homogeneous reactions, while inorganic bases can be used in biphasic systems. The basicity and steric bulk of the base can affect the reaction rate and minimize side reactions. |
| Temperature | 0 °C to reflux | The reaction is typically exothermic, so initial cooling may be necessary. Running the reaction at room temperature is common, but gentle heating may be required to drive the reaction to completion, especially with sterically hindered amines. |
| Stoichiometry | Equimolar amounts or a slight excess of the amine | Using a slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride, which can simplify purification. |
| Reaction Time | Typically 1-24 hours | Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products. |
Synthesis of Precursors and Intermediates for this compound (e.g., 4-acetamidobenzenesulfonyl chloride)
The primary precursor for the synthesis of this compound is 4-acetamidobenzenesulfonyl chloride. This compound is synthesized from acetanilide (B955) through an electrophilic aromatic substitution reaction.
The synthesis involves the reaction of acetanilide with an excess of chlorosulfonic acid. nih.gov The acetamido group is an ortho, para-directing group, and due to steric hindrance from the bulky sulfonyl chloride group, the para-substituted product is predominantly formed. The reaction is typically performed at low temperatures to control the exothermic reaction and is followed by quenching in ice-water to precipitate the product.
The other key precursor is N-benzyl-N-ethylamine, which can be synthesized through various methods, including the reductive amination of benzaldehyde (B42025) with ethylamine or the N-alkylation of benzylamine with an ethylating agent. xisdxjxsu.asia
Stereoselective Synthesis Approaches for Analogues (if applicable)
This compound itself is achiral. However, stereoselective synthesis would become relevant for the preparation of chiral analogues. Chirality could be introduced into the molecule at several positions:
On the Ethyl Group: By replacing the ethyl group with a chiral substituent, for example, a (1-phenylethyl) group. The synthesis of such an analogue would involve using a chiral amine, such as (R)- or (S)-1-phenylethylamine, in the sulfonylation reaction.
On the Benzyl Group: Introducing a stereocenter on the benzyl group, for instance, by using a chiral benzylamine derivative.
At the Sulfur Atom: While less common for simple sulfonamides, it is possible to create chiral-at-sulfur compounds like sulfoximines and sulfonimidamides, which are analogues of sulfonamides. nih.gov The synthesis of such compounds often requires specialized chiral reagents or catalysts. thieme.denih.gov
The asymmetric synthesis of chiral sulfinamides, which are structurally related to sulfonamides, has been achieved using chiral auxiliaries like quinine. nih.gov This approach could potentially be adapted for the synthesis of chiral sulfonamide analogues.
Novel Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers several sites for derivatization to create a library of related compounds for various applications, such as structure-activity relationship studies in medicinal chemistry.
Modifications at the Phenylacetamide Moiety
The phenylacetamide portion of this compound presents multiple avenues for chemical modification. These include electrophilic substitution on the aromatic ring, as well as reactions involving the acetamide (B32628) group.
Electrophilic Aromatic Substitution: The phenyl ring of the acetamide group is activated towards electrophilic aromatic substitution. The acetamido group (-NHCOCH3) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to it. However, since the para position is already occupied by the sulfamoyl group, substitutions are expected to occur primarily at the ortho positions (positions 3 and 5 of the phenyl ring). Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be employed to introduce a variety of functional groups onto this ring. byjus.com The reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions on other parts of the molecule.
Hydrolysis of the Acetamide Group: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-[benzyl(ethyl)sulfamoyl]aniline. patsnap.com This transformation converts the neutral acetamide group into a basic amino group, which can significantly alter the chemical and physical properties of the molecule. The resulting aniline (B41778) derivative can then serve as a precursor for a wide range of further modifications, such as diazotization followed by substitution, or acylation with different acylating agents to introduce novel amide functionalities.
Reduction of the Acetamide Group: The amide functionality of the phenylacetamide moiety can be reduced to an amine. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of amides to their corresponding amines. organic-chemistry.org In this case, reduction of the acetamide group would yield N-{4-[benzyl(ethyl)sulfamoyl]phenyl}ethylamine. This transformation changes the electronic nature of the substituent from an electron-donating acetamido group to an electron-donating ethylamino group, and also introduces a more flexible and basic side chain.
| Modification | Reagents and Conditions | Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | N-{3-nitro-4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | N-{3-halo-4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide |
| Hydrolysis | H3O+ or OH-, heat | 4-[benzyl(ethyl)sulfamoyl]aniline |
| Reduction | 1. LiAlH4, THF 2. H2O | N-{4-[benzyl(ethyl)sulfamoyl]phenyl}ethylamine |
Substituent Effects on the Benzyl and Ethyl Groups
The benzyl and ethyl groups attached to the sulfonamide nitrogen are also amenable to modification, which can influence the steric and electronic properties of the molecule.
Variation of the Benzyl Group: The synthesis of this compound can be adapted to introduce a wide variety of substituted benzyl groups. This is typically achieved by using a substituted benzylamine in the initial sulfonamide synthesis. For example, reacting 4-acetamidobenzenesulfonyl chloride with a substituted N-ethylbenzylamine (e.g., N-ethyl-4-methylbenzylamine or N-ethyl-4-chlorobenzylamine) would yield the corresponding analog with a substituent on the benzyl ring. Structure-activity relationship (SAR) studies on related N-benzylsulfonamides have shown that such substitutions can have a significant impact on the biological activity of the molecule. nih.gov
Variation of the Ethyl Group: Similarly, the ethyl group can be replaced with other alkyl groups by using the appropriate N-alkyl-benzylamine in the synthesis. For instance, N-methyl-benzylamine or N-propyl-benzylamine could be used to generate the corresponding N-methyl-N-benzyl or N-propyl-N-benzyl sulfonamide derivatives. The size and nature of this alkyl group can influence the molecule's lipophilicity and conformational flexibility. Furthermore, N-alkylation of the parent sulfonamide (N-{4-[benzylsulfamoyl]phenyl}acetamide) with different alkyl halides in the presence of a base provides another route to introduce various alkyl groups. acs.org
| Starting Amine | Resulting N-Substituents | Potential Influence |
|---|---|---|
| N-ethyl-4-methylbenzylamine | Ethyl, 4-Methylbenzyl | Increased lipophilicity |
| N-ethyl-4-chlorobenzylamine | Ethyl, 4-Chlorobenzyl | Altered electronic properties |
| N-propylbenzylamine | Propyl, Benzyl | Increased steric bulk |
| N-methylbenzylamine | Methyl, Benzyl | Reduced steric bulk |
Alterations to the Sulfamoyl Linkage
The sulfamoyl linkage (-SO2-N<) is a key structural feature of this compound and can also be the target of chemical transformations.
Cleavage of the N-S Bond: The sulfonamide bond is generally stable, but it can be cleaved under specific reductive or strong acidic conditions. For instance, reductive cleavage of the N-S bond has been reported using various reagents, which would lead to the formation of 4-acetamidobenzene and N-ethylbenzylamine. nih.gov This type of transformation is often used in medicinal chemistry for the release of an active amine from a sulfonamide prodrug.
Reactions at the Sulfonamide Nitrogen: While the sulfonamide nitrogen in this compound is already disubstituted, in related primary or secondary sulfonamides, the nitrogen atom can undergo further reactions. For example, a primary sulfonamide can be N-alkylated or N-acylated. In the context of the target molecule, if one of the substituents (benzyl or ethyl) were to be removed, the resulting secondary sulfonamide could be re-functionalized with a different group.
Modification of the Sulfonyl Group: The sulfonyl group itself is generally unreactive towards many chemical reagents. However, advanced synthetic methods could potentially be used to modify this group. For example, in some contexts, a sulfonyl group can be converted to a sulfinyl or sulfide (B99878) group through reduction, although this is a challenging transformation for sulfonamides.
| Transformation | Potential Reagents | Resulting Products |
|---|---|---|
| N-S Bond Cleavage | Reductive conditions (e.g., Na/NH3) | 4-Acetamidobenzene and N-ethylbenzylamine |
| De-benzylation/Re-alkylation | Catalytic hydrogenation (for de-benzylation), followed by alkyl halide and base | N-{4-[alkyl(ethyl)sulfamoyl]phenyl}acetamide |
Advanced Structural Characterization and Solid State Studies of N 4 Benzyl Ethyl Sulfamoyl Phenyl Acetamide
Spectroscopic Fingerprinting of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide
The spectroscopic profile of a molecule is a unique fingerprint that provides invaluable information about its electronic structure, functional groups, and atomic connectivity. High-resolution NMR, IR spectroscopy, and mass spectrometry are powerful techniques to establish this profile.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on established values for its component moieties: a para-substituted acetanilide (B955) ring, a tertiary N-benzyl-N-ethylsulfonamide group, and the associated aliphatic and aromatic systems.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The benzyl (B1604629) group's methylene protons would likely appear as a singlet, while its five aromatic protons would produce signals in the aromatic region. The acetamide (B32628) group will show a singlet for the methyl protons and a singlet for the N-H proton. The two pairs of protons on the para-substituted phenyl ring are expected to appear as two distinct doublets.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the acetamide group would be the most downfield signal. Other characteristic signals include those for the methyl and methylene carbons of the ethyl and acetamide groups, the methylene carbon of the benzyl group, and the various aromatic carbons of the two phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Acetamide -CH₃ | ~2.1 | ~24 |
| Acetamide -NH | ~10.0 (singlet, broad) | - |
| Acetamide C=O | - | ~169 |
| Ethyl -CH₃ | ~1.1 (triplet) | ~13 |
| Ethyl -CH₂ | ~3.3 (quartet) | ~48 |
| Benzyl -CH₂ | ~4.5 (singlet) | ~51 |
| Benzyl Aromatic C-H | ~7.2-7.4 (multiplet) | ~127-136 |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is predicted to display several key absorption bands corresponding to its amide and sulfonamide functionalities.
Key expected vibrational bands include the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. Additionally, C-H stretching vibrations from the aromatic rings and aliphatic chains will be present.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3350 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch (Amide I) | 1660 - 1690 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1550 |
| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1360 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (molecular formula C₁₇H₂₀N₂O₃S), the expected exact molecular weight is approximately 344.12 g/mol . Upon ionization, the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, which would generate the stable benzyl cation (C₇H₇⁺) at m/z 91. Other expected fragments would arise from the cleavage of the S-N and S-C bonds of the sulfonamide group and the loss of the acetamide group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 344 | [M]⁺ | Molecular Ion |
| 253 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
| 156 | [M - C₈H₈NO₂S]⁺ | Fragment from cleavage of S-N bond |
X-ray Crystallography for this compound and Related Compounds
As a crystal structure for the title compound is not publicly documented, this section provides a detailed analysis of the single-crystal X-ray diffraction study of its immediate structural analogue, N-[4-(Benzylsulfamoyl)phenyl]acetamide, which lacks the ethyl group on the sulfonamide nitrogen. nih.govresearchgate.net This comparison is critical for predicting the solid-state conformation and intermolecular interactions of the title compound.
The crystal structure of N-[4-(Benzylsulfamoyl)phenyl]acetamide was determined to be monoclinic, belonging to the space group P2₁/n. nih.govresearchgate.net A key finding of the study was that the molecule adopts a distinct folded conformation. nih.govresearchgate.netnih.gov In this arrangement, the benzene (B151609) ring of the benzyl group is oriented over the sulfonamide-bound phenyl ring. The rings are nearly parallel, with a dihedral angle of 24.37 (10)° and a centroid-to-centroid distance of 4.0357 (12) Å. nih.govresearchgate.net This folded geometry suggests the presence of intramolecular π-π stacking interactions.
Furthermore, the acetamide group is observed to be essentially coplanar with the phenyl ring to which it is attached, as indicated by a C10–C11–N2–C14 torsion angle of 11.1 (3)°. nih.govresearchgate.net For the title compound, this compound, the introduction of a sterically bulkier ethyl group on the sulfonamide nitrogen may influence this folded conformation, potentially altering the dihedral angle and distance between the aromatic rings.
Table 4: Crystal Data and Structure Refinement for N-[4-(Benzylsulfamoyl)phenyl]acetamide nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₆N₂O₃S |
| Formula weight | 304.37 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 9.0646 (9) |
| b (Å) | 13.6888 (14) |
| c (Å) | 12.1651 (12) |
| β (°) | 98.635 (5) |
| Volume (ų) | 1492.4 (3) |
| Z | 4 |
The crystal packing of N-[4-(Benzylsulfamoyl)phenyl]acetamide is primarily governed by a network of intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net Two distinct hydrogen bonds are present:
The sulfonamide N1–H atom acts as a hydrogen bond donor to the amide-carbonyl oxygen atom of an adjacent molecule. This interaction links molecules into centrosymmetric dimers. nih.gov
The amide N2–H atom donates a hydrogen bond to one of the sulfonamide oxygen atoms (O2). nih.gov
Together, these interactions connect the centrosymmetric dimers into a two-dimensional array that extends in the (101) plane. nih.govresearchgate.net
This hydrogen bonding network would be fundamentally altered in the title compound, this compound. The substitution of the sulfonamide hydrogen atom with an ethyl group removes the N1-H hydrogen bond donor. Consequently, the formation of the centrosymmetric dimers observed in the analogue is impossible. The crystal packing of the title compound would therefore be dictated by the weaker N-H···O interaction from the amide group and other forces such as C-H···O and van der Waals interactions, leading to a significantly different supramolecular architecture.
Table 5: Hydrogen Bond Geometry for N-[4-(Benzylsulfamoyl)phenyl]acetamide (Å, °) nih.gov
| D—H···A | D-H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1N···O3ⁱ | 0.88(2) | 2.15(2) | 3.010(2) | 165(2) |
| N2—H2N···O2ⁱⁱ | 0.88(2) | 2.16(2) | 2.972(2) | 154(2) |
(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x-1/2, -y+3/2, z-1/2)
Conformational Analysis of the Sulfonamide and Acetamide Moieties
The molecular structure of this compound in the solid state is characterized by a distinct folded conformation. worldscientific.com This arrangement brings the two benzene rings into close proximity, with a measured centroid-centroid distance of 4.0357 (12) Å. worldscientific.com The dihedral angle between the planes of these rings is approximately 24.37 (10)°, indicating a significant deviation from a fully extended structure. worldscientific.com
A key feature of the molecule's conformation is the orientation of the acetamide group relative to the phenyl ring to which it is attached. The amide group is found to be essentially coplanar with this benzene ring. worldscientific.com This planarity is quantified by the C10–C11–N2–C14 torsion angle of 11.1 (3)°. worldscientific.com Such a conformation suggests a degree of electronic delocalization between the amide group and the aromatic system.
Table 1: Key Conformational Parameters for this compound
| Parameter | Value |
| Centroid-Centroid Distance (Benzene Rings) | 4.0357 (12) Å |
| Dihedral Angle (Between Benzene Rings) | 24.37 (10) ° |
| C10–C11–N2–C14 Torsion Angle | 11.1 (3) ° |
Vibrational Spectroscopic Assignments of this compound
A detailed experimental vibrational analysis of this compound using Fourier-transform infrared (FT-IR) and Raman spectroscopy has not been extensively reported in the available scientific literature. However, based on the known vibrational frequencies of its constituent functional groups—sulfonamide and acetamide—a theoretical assignment of its characteristic vibrational modes can be proposed. These assignments are critical for the structural elucidation and quality control of the compound.
The vibrational spectrum of this molecule is expected to be complex, with characteristic bands arising from the stretching and bending modes of the N-H, C=O, S=O, C-N, and C-S bonds, as well as vibrations from the aromatic rings and the ethyl and benzyl groups.
Table 2: Predicted Vibrational Spectroscopic Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Acetamide | ||
| N-H stretch | 3300 - 3100 | |
| C=O stretch (Amide I) | 1700 - 1650 | |
| N-H bend (Amide II) | 1600 - 1500 | |
| C-N stretch | 1400 - 1200 | |
| Sulfonamide | ||
| Asymmetric SO₂ stretch | 1370 - 1335 | |
| Symmetric SO₂ stretch | 1180 - 1160 | |
| S-N stretch | 900 - 800 | |
| Aromatic Rings | ||
| C-H stretch | 3100 - 3000 | |
| C=C stretch | 1600 - 1450 | |
| C-H out-of-plane bend | 900 - 675 | |
| Alkyl Groups | ||
| C-H stretch (asymmetric and symmetric) | 2975 - 2850 | |
| C-H bend | 1470 - 1375 |
It is important to note that the precise positions of these bands can be influenced by the molecule's specific conformation and the intermolecular interactions, such as the hydrogen bonding observed in its solid state. worldscientific.com Computational studies, for instance, using Density Functional Theory (DFT), would be invaluable in providing a more precise theoretical vibrational spectrum that could aid in the interpretation of future experimental data.
Computational and Theoretical Investigations of N 4 Benzyl Ethyl Sulfamoyl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide. While specific, dedicated computational studies on this exact molecule are not extensively available in the public scientific literature, the following subsections describe the standard theoretical methods used for such analysis and the type of information they would yield.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. A hypothetical DFT analysis of this compound would involve calculating the molecule's ground-state electron density to determine its electronic structure and a variety of reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals and help in predicting the molecule's stability and reactivity.
HOMO-LUMO Orbital Analysis and Band Gap Energy Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. An analysis of these orbitals for this compound would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy difference between the HOMO and LUMO, known as the band gap energy, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller band gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would illustrate the charge distribution, identifying electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, typically colored in shades of blue). This mapping is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. This method transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density, revealing hyperconjugative interactions and intramolecular charge transfer between filled donor orbitals and empty acceptor orbitals. These interactions are crucial for understanding the molecule's stability and conformation.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are employed to study the three-dimensional structure and conformational dynamics of molecules.
Conformational Energy Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. The analysis of the crystal structure of this compound provides critical, experimentally-derived insights into its preferred conformation in the solid state.
Research has shown that the molecule adopts a folded conformation. This folding brings the two benzene (B151609) rings into close proximity, with a measured centroid-to-centroid distance of 4.0357 (12) Å. The dihedral angle between the planes of these two rings is 24.37 (10)°. This specific spatial arrangement is a key feature of its conformational landscape.
Furthermore, the amide group demonstrates coplanarity with the benzene ring to which it is attached. This is quantified by the C10–C11–N2–C14 torsion angle of 11.1 (3)°. In the crystal packing, intermolecular N—H···O hydrogen bonds are formed, which link the molecules into two-dimensional arrays, further stabilizing the conformation observed in the crystal lattice.
Below is a table summarizing the key crystallographic and conformational data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0646 (9) |
| b (Å) | 13.6888 (14) |
| c (Å) | 12.1651 (12) |
| β (°) | 98.635 (5) |
| Volume (ų) | 1492.4 (3) |
| Benzene Ring Centroid-Centroid Distance (Å) | 4.0357 (12) |
| Dihedral Angle Between Benzene Rings (°) | 24.37 (10) |
| C10–C11–N2–C14 Torsion Angle (°) | 11.1 (3) |
Intermolecular Interaction Analysis (e.g., Reduced Density Gradient, Non-Covalent Interactions)
The analysis of intermolecular interactions is crucial for understanding the solid-state structure and crystal packing of this compound and related compounds. Studies on the closely related molecule, N-[4-(benzylsulfamoyl)phenyl]acetamide, provide a clear picture of the non-covalent interactions at play. The crystal structure of this compound is characterized by a distinct folded conformation. nih.govresearchgate.net This folding brings the two benzene rings into close proximity, with a measured centroid-centroid distance of 4.0357 (12) Å and a dihedral angle between the rings of 24.37 (10)°. nih.govresearchgate.net
The crystal packing is predominantly stabilized by a network of N–H⋯O hydrogen bonds. nih.govresearchgate.net Specifically, the hydrogen atom from the sulfonamide nitrogen (N1–H) forms a hydrogen bond with the oxygen of the amide-carbonyl group of an adjacent molecule. nih.gov Concurrently, the amide's hydrogen (N2–H) interacts with one of the sulfonyl oxygen atoms (S-bound O2). nih.gov The former interaction results in the formation of centrosymmetric aggregates, which are then interconnected by the latter interaction to create a two-dimensional array within the (101) plane. nih.govresearchgate.net These hydrogen bonds are the primary forces governing the supramolecular architecture of the crystal. researchgate.net
A similar analysis of N-[4-(ethylsulfamoyl)phenyl]acetamide also highlights the importance of hydrogen bonding. In its crystal structure, molecules are linked by pairs of Ns—H⋯O (sulfonamide) hydrogen bonds, which generate inversion dimers. nih.gov These dimers and chains are further linked by Na—H⋯O (amide) hydrogen bonds, creating a comprehensive three-dimensional network. nih.gov
| Interacting Atoms | Interaction Type | Geometric Details | Resulting Structure | Source |
| N1–H···O (amide-carbonyl) | Hydrogen Bond | - | Centrosymmetric aggregates | nih.gov |
| N2–H···O (S-bound O2) | Hydrogen Bond | - | Connects aggregates into a 2-D array in the (101) plane | nih.gov |
| Benzene Ring···Benzene Ring | π-π Stacking | Centroid-centroid distance: 4.0357 (12) Å; Dihedral angle: 24.37 (10)° | Folded molecular conformation | nih.govresearchgate.net |
Table based on data for the related compound N-[4-(benzylsulfamoyl)phenyl]acetamide.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, such as benzylacetamides and acetamidosulfonamides, QSAR models have been developed to elucidate the structural requirements for specific biological activities, including anticonvulsant properties. kg.ac.rsnih.gov These studies aim to guide the rational design of new, more potent therapeutic agents by predicting their activity based on their molecular structure. kg.ac.rs
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. frontiersin.org In studies of benzylacetamide derivatives, a wide array of descriptors are calculated to capture the constitutional, topological, electronic, and physicochemical properties of the molecules. kg.ac.rs
The process typically begins with the optimization of the 3D molecular structures using computational chemistry methods, such as the Semi-empirical Method PM6 or Density Functional Theory (DFT) at the B3LYP/631G** level. kg.ac.rs From these optimized geometries, a large number of descriptors are calculated using specialized software like DRAGON. kg.ac.rs These descriptors are often categorized as follows:
0D Descriptors: These are constitutional descriptors, relating to the basic atomic composition of the molecule. kg.ac.rs
1D and 2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. frontiersin.orgkg.ac.rs
3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include parameters like Radial Distribution Function (RDF) and WHIM descriptors. kg.ac.rs
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Examples include the heat of formation, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Δε), molecular dipole moment, and electrophilicity index (Ω). kg.ac.rs
| Descriptor Class | Examples | Relevance | Source |
| 0D (Constitutional) | Atom counts, molecular weight | Basic molecular composition | kg.ac.rs |
| 2D (Topological) | Connectivity indices, HATS8u, R3e | Molecular shape and branching | kg.ac.rs |
| 3D (Geometric) | RDF070m, G1u | 3D arrangement of atoms | kg.ac.rs |
| Quantum Chemical | HOMO/LUMO energies, dipole moment (dₓ), electrophilicity index (Ω), anisotropy of the polarizability (β²) | Electronic properties, reactivity, and interaction potential | kg.ac.rs |
Model Development and Validation for Predicted Biological Activities
Once the descriptors are calculated, the next step is to develop a robust and predictive QSAR model. nih.gov A common technique used for this purpose is Multiple Linear Regression (MLR), which aims to create a linear equation that best correlates the selected descriptors with the biological activity. kg.ac.rsmdpi.com
The development process involves selecting the most relevant subset of descriptors from the large initial pool to avoid overfitting and multicollinearity. kg.ac.rs The goal is to find the best set of descriptors that produces a stable QSAR model with the ability to accurately predict the properties of new, untested compounds. mdpi.com
Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. nih.govuniroma1.it Both internal and external validation techniques are employed:
Internal Validation: This assesses the stability and robustness of the model using the initial dataset. The most common method is the leave-one-out (LOO) cross-validation technique, which yields a cross-validated correlation coefficient (Q² or Rloo). kg.ac.rs
External Validation: This evaluates the model's ability to predict the activity of compounds not used in the model's development (the test set or external set). mdpi.com Key statistical parameters include the coefficient of determination (R²) for the test set. uniroma1.it
In a QSAR study on 51 benzylacetamide derivatives with anticonvulsant activity, a model combining 2D and 3D descriptors was found to have high predictive quality. kg.ac.rs The statistical parameters for this model underscore its robustness and predictive capability. kg.ac.rs
| Statistical Parameter | Description | Value (Example Model) | Source |
| Rcal | Correlation coefficient of calibration (training set) | 0.888 | kg.ac.rs |
| Scal | Standard deviation of calibration (training set) | 0.195 | kg.ac.rs |
| Rloo (Q²) | Leave-one-out cross-validation correlation coefficient | 0.867 | kg.ac.rs |
| Sloo | Leave-one-out cross-validation standard deviation | 0.212 | kg.ac.rs |
| Rval | Correlation coefficient of external validation (test set) | 0.814 | kg.ac.rs |
| Sval | Standard deviation of external validation (test set) | 0.431 | kg.ac.rs |
These rigorous validation procedures ensure that the developed QSAR models are not a result of chance correlation and can be reliably used for interpreting the structure-activity relationships and predicting the biological activities of novel derivatives. kg.ac.rsuniroma1.it
Mechanistic Studies of Molecular Interactions in N 4 Benzyl Ethyl Sulfamoyl Phenyl Acetamide
Investigation of Enzyme Inhibition Mechanisms in In Vitro Systems
Interaction with Carbonic Anhydrases (e.g., CA IX, CA II, CA VII)
The benzenesulfonamide (B165840) moiety is the cornerstone of a major class of carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. semanticscholar.org The inhibitory mechanism of sulfonamides involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. cnr.it This interaction is further stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199. cnr.it
Various human (h) CA isoforms are therapeutic targets; for instance, hCA II is involved in glaucoma, while hCA IX is overexpressed in hypoxic tumors, making it a target for anticancer therapies. nih.govplos.org hCA VII is associated with neuropathic pain. unifi.it Studies on related benzenesulfonamide derivatives show a wide range of inhibition constants (Kᵢ) and selectivity across different isoforms. For example, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides demonstrated potent and selective inhibition of hCA VII, with Kᵢ values in the subnanomolar range for some derivatives. unifi.it Another related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, showed preferential inhibition of hCA VII (Kᵢ of 8.9 nM) over the ubiquitous hCA II (Kᵢ of 43.2 nM). cnr.it
While specific inhibition data for N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide is not available, its structure strongly suggests it would act as a CA inhibitor, with its specific isoform selectivity and potency being determined by the interactions of the N-benzyl(ethyl) and acetamido groups with the hydrophilic and hydrophobic residues lining the CA active site.
Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Sulfonamide Compounds
| Compound/Analog | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) | hCA IX (Kᵢ nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 | 25 |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | 43.2 | 8.9 | - |
| 4-(3-(m-F-benzyl)-guanidino)benzenesulfonamide | >10000 | 25.5 | 0.6 | - |
Urease Enzyme Inhibition Studies
Urease, a nickel-containing enzyme that hydrolyzes urea, is a target for treating infections caused by pathogens like Helicobacter pylori. nih.gov The acetamide-sulfonamide scaffold has been explored for its urease inhibition potential. In one study, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, forming acetamide (B32628)–sulfonamide structures, were screened for urease inhibition. semanticscholar.org Several of these compounds demonstrated potent, competitive inhibition of the urease enzyme. semanticscholar.org
For instance, an ibuprofen-sulfathiazole conjugate showed a competitive mode of inhibition with an IC₅₀ value of 9.95 µM. semanticscholar.org Molecular docking studies on these analogs suggest that the sulfonamide and amide moieties interact with key residues and the nickel ions in the urease active site. nih.gov Given these findings, this compound could plausibly interact with the urease active site, though its specific inhibitory activity and mechanism would require direct experimental validation.
Table 2: Urease Inhibition Data for Acetamide-Sulfonamide Analogs
| Compound/Analog | IC₅₀ (µM) | Mode of Inhibition |
|---|---|---|
| Thiourea (Standard) | 22.61 | - |
| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | Competitive |
| Flurbiprofen-sulfamethoxazole conjugate | 13.39 ± 0.11 | Competitive |
| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 | Competitive |
Cyclooxygenase (COX) Enzyme Interactions (e.g., COX-1, COX-2) in Cell-Free Assays
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of NSAIDs. semanticscholar.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. semanticscholar.org Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org
The benzenesulfonamide moiety is a well-known pharmacophore present in selective COX-2 inhibitors like celecoxib. The design of novel selective COX-2 inhibitors often incorporates this group. nih.gov Although cell-free assay data for this compound is not available, studies on other novel sulfonamide-containing compounds show significant and selective COX-2 inhibition. For example, a newly designed 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative demonstrated a COX-2 IC₅₀ value of 0.29 µM with high selectivity over COX-1 (Selectivity Index = 67.24). nih.gov The potential for this compound to act as a COX inhibitor would depend on how its specific stereoelectronic properties allow it to fit within the active sites of the COX isoforms.
Src Kinase Inhibition Pathways (if applicable to specific derivatives)
Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival; its over-activity is implicated in cancer progression. chapman.edu The N-benzyl acetamide scaffold is a component of known Src kinase inhibitors. For instance, KX2-391 is a selective Src substrate binding site inhibitor that features an N-benzyl acetamide structure. chapman.educhapman.edu
Molecular Docking and Binding Affinity Predictions with Macromolecular Targets
Molecular docking and structural analysis provide valuable insights into the potential interactions of a compound with its biological targets. While a crystal structure for this compound is not available, the structure of the closely related analog N-[4-(Benzylsulfamoyl)phenyl]acetamide (lacking the ethyl group on the sulfonamide nitrogen) has been resolved. nih.govresearchgate.net
This analog adopts a folded conformation where the two benzene (B151609) rings are in close proximity, with a centroid-centroid distance of 4.036 Å and a dihedral angle of 24.37°. nih.gov The crystal packing is stabilized by N-H···O hydrogen bonds, forming two-dimensional arrays. nih.gov The presence of an N-ethyl group in this compound would introduce additional steric bulk and alter the electronic properties of the sulfonamide nitrogen. This would likely influence the molecule's preferred conformation and its ability to fit into the active site of target enzymes, potentially affecting binding affinity and selectivity.
Molecular docking simulations of other acetamide-based compounds have successfully predicted their binding modes. For example, docking studies of acetamide compounds against monoamine oxidase B (MAO-B) showed strong binding affinities, with favorable free energy of binding (ΔG bind) values. semanticscholar.org Similar in silico studies would be essential to predict the binding poses and estimate the binding affinity of this compound with targets like carbonic anhydrases, urease, and various kinases. orientjchem.org
Cellular Pathway Modulation Studies in In Vitro Cell Lines (e.g., Apoptosis Induction in Cancer Cell Lines)
Many therapeutic agents exert their effects by modulating cellular pathways, such as inducing programmed cell death (apoptosis) in cancer cells. Phenylacetamide derivatives have been shown to possess pro-apoptotic activity in various cancer cell lines. tbzmed.ac.ir
Studies on a series of phenylacetamide derivatives demonstrated that they can trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir For example, one potent derivative induced apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.ir The induction of apoptosis was confirmed by DNA fragmentation (TUNEL) assays. tbzmed.ac.ir
Similarly, inhibition of key survival proteins by sulfonamides can also lead to apoptosis. For instance, the inhibition of carbonic anhydrase IX in cancer cells leads to alterations in intracellular pH, disruption of the mitochondrial membrane potential, and subsequent activation of the apoptotic pathway. mdpi.com Given that this compound possesses both a phenylacetamide structure and a sulfonamide group, it is plausible that it could modulate cellular survival and induce apoptosis in cancer cells, a hypothesis that warrants investigation in relevant in vitro cell line models. nih.gov
Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the mechanistic studies of molecular interactions, specifically concerning the protein-ligand interaction dynamics and structural basis of recognition for the chemical compound this compound.
Searches for this compound in scientific databases and journals did not yield any studies identifying a specific protein target, nor were there any molecular docking simulations, binding affinity assays, or structural biology studies (such as X-ray crystallography or NMR spectroscopy) that would elucidate its interaction with any biological macromolecule.
Information on this compound is limited to its synthesis and crystallographic characterization. These studies provide a detailed understanding of the molecule's own three-dimensional structure and how it arranges in a crystalline solid. For instance, crystallographic data reveals a folded conformation for this compound, where the benzene rings are in close proximity. nih.govresearchgate.net The crystal packing is characterized by N–H···O hydrogen bonds, forming two-dimensional arrays. nih.govresearchgate.net
However, this information does not extend to how the molecule behaves in a biological context or how it might bind to a protein. The crucial data required to describe protein-ligand interaction dynamics—such as identifying the protein target, the key amino acid residues involved in binding, the types of intermolecular forces at play (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the conformational changes that may occur upon binding—is not available in the reviewed sources.
Similarly, without a known protein-ligand complex, the structural basis of its recognition by a biological target cannot be described.
While research exists on other molecules containing acetamide and sulfonamide moieties, which have been shown to interact with enzymes like carbonic anhydrase and urease, these findings cannot be extrapolated to this compound without specific experimental evidence.
Therefore, the section on "," specifically subsection "5.4. Protein-Ligand Interaction Dynamics and Structural Basis of Recognition," cannot be generated at this time due to the absence of relevant research findings. Further experimental studies are required to determine the biological targets and molecular interactions of this compound.
Investigation of Specific Biological Activities of N 4 Benzyl Ethyl Phenyl Sulfamoyl Acetamide in Pre Clinical Models
Assessment of Antimicrobial Efficacy in In Vitro Microbial Assays
Detailed searches for in vitro studies assessing the antimicrobial efficacy of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide did not yield any specific results.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
No published studies were found that specifically investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its spectrum of activity or minimum inhibitory concentrations (MICs) are available.
Antifungal Activity Evaluation
There is no available research in the public domain that evaluates the potential antifungal properties of this compound against any fungal species.
Anti-biofilm Activity Studies
A thorough literature search did not uncover any studies focused on the anti-biofilm capabilities of this compound.
Exploration of Antineoplastic Potential in Cellular Models (e.g., Cytotoxicity against Cancer Cell Lines)
No preclinical studies investigating the antineoplastic potential of this compound in cellular models have been reported. Consequently, there is no available data regarding its cytotoxicity against any cancer cell lines.
Enzyme Inhibitory Profiles against Pathogen-Derived Enzymes (e.g., bacterial enzymes)
No research has been published detailing the enzyme inhibitory profiles of this compound against any pathogen-derived enzymes.
Analytical Methodologies for N 4 Benzyl Ethyl Sulfamoyl Phenyl Acetamide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation and quantification of chemical compounds. However, specific protocols for N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide are not described in the available literature.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. This compound, being a relatively large and polar molecule, is not expected to be sufficiently volatile for direct GC analysis without derivatization. epa.gov The process of creating a volatile derivative could introduce complexity and potential for analytical errors. There is no information in the reviewed literature to suggest that GC-based methods have been developed or are suitable for this compound.
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are often used for the quantification of compounds with chromophores. This compound contains aromatic rings, which would confer UV absorbance. A UV spectrum would need to be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification. While a spectrophotometric method for a different acetamide (B32628) derivative has been described, which involves a condensation reaction to produce a colored product, no such method has been reported for this compound. nih.govresearchgate.netekb.eg
Development of Detection and Quantification in Complex Biological Matrices
The analysis of a compound in biological matrices such as cell culture media or animal tissues presents significant challenges due to the complexity of the sample. nih.gov Method development in this area would require extensive sample preparation techniques to remove interfering substances before instrumental analysis. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent analytical method, likely HPLC coupled with a sensitive detector like a mass spectrometer (LC-MS), would need to be rigorously validated for parameters such as accuracy, precision, linearity, and sensitivity (limit of detection and quantification). Currently, there are no published studies detailing the development and validation of an analytical method for the detection and quantification of this compound in any biological matrix.
Future Directions and Unexplored Research Avenues for N 4 Benzyl Ethyl Sulfamoyl Phenyl Acetamide
Exploration of Additional Biological Target Classes (non-clinical)
While the primary biological targets of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide are yet to be definitively established, the broader class of sulfonamides is known to interact with a variety of enzymes. Future non-clinical research should therefore focus on screening this compound against a diverse panel of biological targets. Based on the activities of structurally related molecules, several target classes warrant investigation.
One of the most prominent targets for sulfonamides is carbonic anhydrase (CA) . Various isoforms of this enzyme are involved in numerous physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma and epilepsy. youtube.com Studies on benzenesulfonamides and related compounds have demonstrated their potential as potent and selective CA inhibitors. nih.govsemanticscholar.org For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed selective inhibition of the CA VII isoform, which is associated with neuropathic pain. semanticscholar.org Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
Another important target class for sulfonamide-containing compounds is cyclooxygenase (COX) . COX enzymes are key players in the inflammatory cascade, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org The sulfonamide moiety is a characteristic feature of selective COX-2 inhibitors, known as coxibs. nih.govnih.gov Research on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles has shown them to be potent and selective COX-2 inhibitors. nih.gov Therefore, evaluating the COX inhibitory activity of this compound could reveal potential anti-inflammatory properties.
Beyond these well-established targets, broader screening efforts could uncover novel activities. For example, various N-substituted sulfonamide derivatives have been investigated for their potential as antibacterial agents through quantitative structure-activity relationship (QSAR) studies. ijopaar.com Additionally, certain N-substituted benzamide (B126) derivatives, which share some structural features with the target compound, have been evaluated as antitumor agents. researchgate.net A comprehensive in vitro screening approach would be instrumental in identifying novel and unexpected biological activities for this compound.
Application of Advanced Synthetic Techniques (e.g., Flow Chemistry, Green Chemistry)
The synthesis of this compound and its analogs can be significantly enhanced by the adoption of advanced synthetic techniques. Traditional batch synthesis methods, while effective, can often be improved in terms of efficiency, safety, and environmental impact. Flow chemistry and green chemistry principles offer promising alternatives.
Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages for sulfonamide synthesis. These include enhanced reaction control, improved safety due to smaller reaction volumes, and the potential for automation and high-throughput synthesis. The synthesis of a closely related compound, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, has been reported using conventional methods. nih.gov Adapting such procedures to a flow chemistry setup could lead to higher yields and purity.
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of sulfonamides, this could involve the use of more environmentally benign solvents, catalysts, and reagents. For example, a straightforward and scalable method for the direct C-N bond formation using primary sulfonamides and aliphatic aldehydes has been developed using a catalytic system of sodium iodide and sodium percarbonate, highlighting a move towards greener synthetic routes. nih.gov The synthesis of this compound could be redesigned to incorporate such green chemistry principles, minimizing waste and environmental impact.
| Advanced Synthetic Technique | Potential Benefits for this compound Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and high-throughput synthesis, potentially higher yields and purity. |
| Green Chemistry | Reduced use of hazardous solvents and reagents, minimized waste generation, improved environmental profile of the synthetic process. |
Multi-Omics Approaches to Elucidate Systemic Biological Effects (In Vitro/Non-Human In Vivo)
To gain a comprehensive understanding of the systemic biological effects of N-{4-[benzyl(ethyl)sulfamoyl]acetamide, multi-omics approaches are indispensable. These technologies, including proteomics, metabolomics, and transcriptomics, can provide a global view of the molecular changes induced by the compound in cellular or animal models.
Proteomics , the large-scale study of proteins, can be used to identify protein expression changes and post-translational modifications in response to compound treatment. For instance, activity-based acylome profiling with N-(cyanomethyl)-N-(phenylsulfonyl)amides has been used to study targeted lysine (B10760008) acylation, demonstrating how proteomics can reveal specific molecular interactions. nih.gov A top-down proteomic analysis of single mammalian cells treated with the compound could reveal changes in proteoform expression and identify direct protein targets. nih.gov
Metabolomics , the study of small molecule metabolites, can provide insights into the metabolic pathways affected by this compound. Global metabolite profiling of organisms exposed to chemical compounds can reveal biotransformation pathways and novel metabolomic responses. nih.gov For example, studies on the metabolism of sulfonamide antibiotics by cytochrome P450 enzymes have provided detailed information on their metabolic profiles. nih.gov Such studies on the target compound could elucidate its metabolic fate and identify any bioactive or toxic metabolites.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal changes in gene expression patterns following compound exposure. Comprehensive transcriptomic analysis has been used to identify the therapeutic effects of N-acetylcysteine in nonalcoholic fatty liver disease, showcasing the power of this approach in understanding drug action. frontiersin.org Investigating the transcriptomic effects of this compound in relevant cell lines or animal models could help to identify the signaling pathways and cellular processes it modulates.
Integrating data from these different "omics" platforms can provide a holistic view of the compound's mechanism of action and potential off-target effects, guiding further preclinical development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid analysis of large datasets and the generation of predictive models. These technologies can be instrumental in the future exploration of this compound and its analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. QSAR models correlate the chemical structure of compounds with their biological activity. Such models have been successfully developed for N-substituted sulfonamide derivatives to predict their antibacterial activity. ijopaar.com Similarly, QSAR studies have been performed on the antioxidant activity of novel sulfonamide derivatives. ekb.eg Developing QSAR models for this compound and a library of its analogs could help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.
Beyond QSAR, more advanced machine learning models can be used to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. For instance, machine learning models have been used to predict the toxicity of small molecules, which can help to filter out potentially harmful compounds early in the drug discovery process. nih.govsciencedaily.com Similarity-based machine learning methods are also being developed to provide accurate in silico predictions of acute aquatic toxicity for a range of organic chemicals. nih.gov Applying such models to this compound could provide valuable predictions of its potential toxicological profile.
Furthermore, generative AI models can be used for the de novo design of novel molecules with desired properties. By learning from existing chemical data, these models can propose new structures that are likely to be active against a specific target. This approach could be used to generate novel analogs of this compound with improved activity or other desirable characteristics.
Investigation of Environmental Fate and Ecotoxicological Implications (if applicable, non-human safety)
As with any chemical compound that has the potential for widespread use, it is crucial to investigate the environmental fate and ecotoxicological implications of this compound. This is particularly relevant for sulfonamides, as they are a class of compounds that have been detected in the environment.
The environmental fate of a compound refers to its transport, transformation, and degradation in the environment. Studies on the biodegradation of sulfonamide antibiotics have identified various degradation pathways and the microorganisms involved. ijopaar.com Understanding these pathways for this compound is essential for predicting its persistence and potential for accumulation in different environmental compartments. Environmental fate models can be used to predict the distribution of chemicals in surface waters and other environmental systems. ijcce.ac.ir
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling reactions. For example, a Betti base-mediated approach involves reacting a benzyl-ethylamine derivative with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., KOH/ethanol) at reflux temperatures. Yield optimization (50–58%) can be achieved by adjusting stoichiometry, solvent polarity, and reaction time, as demonstrated in paracetamol-derived syntheses .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight via m/z peaks (e.g., m/z 242.2 for benzyloxy derivatives) and detect impurities like unreacted intermediates .
- X-ray Crystallography : Resolve the sulfamoyl-phenyl-acetamide backbone geometry, including bond angles and torsion angles, to validate synthetic accuracy. For example, single-crystal studies reveal mean C–C bond lengths of 0.004 Å and R-factor <0.05 .
Q. What are key considerations for purity assessment and stability testing?
- Methodological Answer :
- HPLC/UV-Vis : Monitor purity (≥98%) using λmax ~255 nm for acetamide derivatives .
- Stability : Store at -20°C in inert atmospheres to prevent hydrolysis of the sulfonamide group, ensuring ≥5-year stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) influence biological activity?
- Methodological Answer : Use structure-activity relationship (SAR) studies to evaluate substituent effects. For example:
- Electron-withdrawing groups (e.g., -CF3) enhance receptor binding affinity, as seen in ROR ligand analogs like SR1001 .
- Bulkier substituents on the benzyl group may reduce solubility but improve target selectivity, as observed in urease inhibitors .
Q. What computational methods can predict the compound’s biological targets or binding modes?
- Methodological Answer :
- Molecular Docking : Simulate interactions with nuclear receptors (e.g., RORγt) using software like AutoDock Vina. Align the sulfamoyl group with receptor hydrophobic pockets, as validated for SR1001 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC50 values to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines to minimize variability, as discrepancies may arise from assay conditions .
Q. What mechanisms underlie its enzyme inhibition (e.g., urease)?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For urease, Ki values <1 µM suggest high-affinity binding to the active-site nickel cluster .
- Mutagenesis : Engineer enzymes with altered active-site residues (e.g., His<sup>545</sup> in urease) to confirm binding specificity .
Q. How does the compound interact with nuclear receptors (e.g., RORγt)?
- Methodological Answer :
- Co-crystallization : Resolve ligand-receptor complexes to identify key interactions (e.g., hydrogen bonding between the acetamide carbonyl and Arg<sup>367</sup> in RORγt) .
- Transcriptional Assays : Use luciferase reporters in TH17 cells to measure RORγt-dependent IL-17 suppression, confirming inverse agonism .
Notes
- Contradictions : Variability in synthetic yields (e.g., 50% vs. 58%) may stem from drug formulation impurities (tablets vs. capsules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
